molecular formula C22H12 B1623970 Indeno(4,3,2,1-cdef)chrysene CAS No. 203-25-8

Indeno(4,3,2,1-cdef)chrysene

Cat. No. B1623970
CAS RN: 203-25-8
M. Wt: 276.3 g/mol
InChI Key: NUYMQZQMXDQUCC-UHFFFAOYSA-N
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Description

Indeno(4,3,2,1-cdef)chrysene, also known as Dibenzo(b,ghi)fluoranthene, is a polycyclic aromatic hydrocarbon . It has the molecular formula C22H12 and a molecular weight of 276.33 .


Molecular Structure Analysis

The molecular structure of Indeno(4,3,2,1-cdef)chrysene consists of multiple aromatic rings . The InChI key for this compound is NUYMQZQMXDQUCC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Indeno(4,3,2,1-cdef)chrysene has a standard Gibbs free energy of formation (ΔfG°) of 729.98 kJ/mol and an enthalpy of formation at standard conditions (ΔfH°gas) of 557.67 kJ/mol . Its normal boiling point temperature (Tboil) is 828.86 K, and its critical temperature (Tc) is 1092.51 K . The compound has a log10 of water solubility (log10WS) of -9.54 and an octanol/water partition coefficient (logPoct/wat) of 6.280 .

Scientific Research Applications

Synthesis and Material Properties

  • A novel synthetic route for indeno-polycyclic aromatic hydrocarbons (PAHs) was developed, illustrating the potential for synthesizing indeno-annulated PAHs like indeno[1,2,3,4-defg]chrysene. This process involves acylation and Flash Vacuum Pyrolysis (FVP) and shows promise for creating novel PAH structures (Preda & Scott, 2001).

Electronic and Semiconductor Applications

  • Indeno[1,2-b]fluorene derivatives, related to indeno[4,3,2,1-cdef]chrysene, have been studied for their potential as organic semiconductors in electronic devices like organic field-effect transistors (OFET) and organic photovoltaics (OPV). These studies explore the synthesis, functionalization, and fundamental properties such as biradical character and antiaromaticity, crucial for tuning electronic properties in organic materials (Frederickson, Rose, & Haley, 2017).

Photocatalytic Applications

  • Research into the photocatalytic degradation of chrysene, a high molecular weight PAH, has led to the development of efficient removal practices using nanomaterials like Fe2O3@ZnHCF nanocubes. Although this research is specific to chrysene, it indicates a broader potential for PAH degradation and environmental protection applications, which could include compounds like indeno[4,3,2,1-cdef]chrysene (Rachna, Rani, & Shanker, 2018).

Catalysis and Organic Synthesis

  • Indeno[2,1-b]thiophene and indeno[1,2-b]indole motifs, structurally related to indeno[4,3,2,1-cdef]chrysene, have been synthesized using a palladium-catalyzed Suzuki tandem ring-closing sequence. This method showcases the versatility of indeno motifs in creating complex organic structures, with potential applications in catalysis and organic synthesis (Das, Pratihar, & Roy, 2012).

Atmospheric and Environmental Studies

  • Atmospheric degradation of chrysene, a structurally related PAH, has been studied to understand its environmental risks and degradation mechanisms. This research provides insights into the atmospheric fate of similar compounds like indeno[4,3,2,1-cdef]chrysene, highlighting their impact on the environment and human health (Ding, Yi, Wang, & Zhang, 2021).

Organic Electronics and Material Science

  • Indeno[1,2-b]fluorene derivatives, similar to indeno[4,3,2,1-cdef]chrysene, have been explored for their use in organic electronics. These compounds, especially when incorporated into polymers, show potential in applications like organic light-emitting diodes (OLEDs), indicating a possible avenue for indeno[4,3,2,1-cdef]chrysene in material science (Fix, Chase, & Haley, 2014).

properties

IUPAC Name

hexacyclo[12.8.0.02,11.03,8.04,22.015,20]docosa-1(14),2(11),3(8),4,6,9,12,15,17,19,21-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12/c1-2-6-16-15(4-1)12-19-17-7-3-5-13-8-9-14-10-11-18(16)22(19)21(14)20(13)17/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYMQZQMXDQUCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C5=CC=CC6=C5C4=C(C=C6)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174184
Record name Indeno(4,3,2,1-cdef)chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indeno(4,3,2,1-cdef)chrysene

CAS RN

203-25-8
Record name Indeno(4,3,2,1-cdef)chrysene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000203258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indeno(4,3,2,1-cdef)chrysene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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